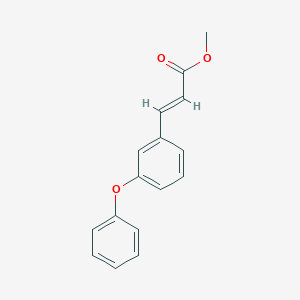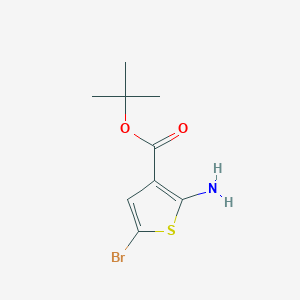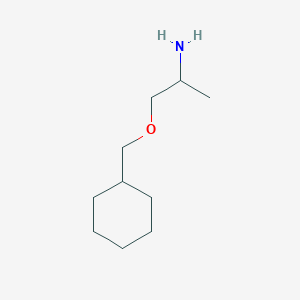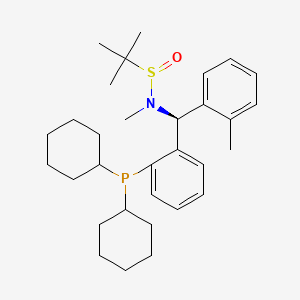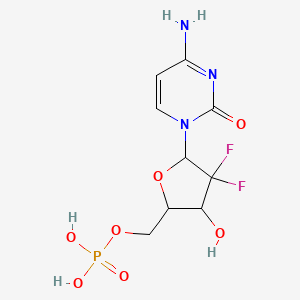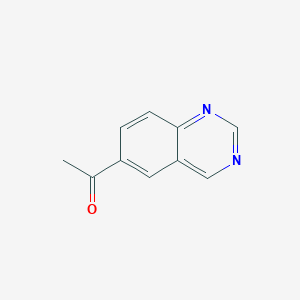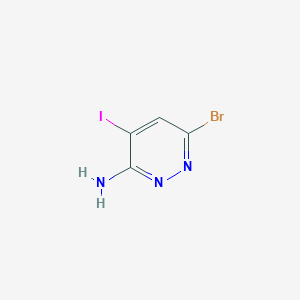![molecular formula C14H13ClF3N3O3 B15328860 2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid CAS No. 2229861-17-8](/img/structure/B15328860.png)
2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid can be approached through multiple steps:
Formation of the Pyrazole Ring: : Starting from readily available precursors, 3,3,3-trifluoro-2,2-dimethylpropanol is reacted with hydrazine hydrate, leading to the formation of a hydrazone intermediate. Cyclization under acidic conditions forms the 1H-pyrazol ring.
Substitution Reaction: : The pyrazole ring is further functionalized through a nucleophilic substitution reaction with 2-chloro-6-bromo-nicotinic acid. This involves using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide at elevated temperatures.
Final Product Purification: : The resultant compound is then purified using recrystallization from an appropriate solvent or by column chromatography.
Industrial Production Methods
Industrial production would likely optimize the aforementioned synthetic route, focusing on efficiency and yield. Continuous flow reactors could be employed to streamline reactions, improve safety, and reduce processing time.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its structure, 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid may undergo oxidation at the pyrazole ring or reduction at the chloro substituent.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur at the chloro substituent and the nicotinic acid moiety.
Hydrolysis: : The ester bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide.
Major Products
Oxidation: : Formation of ketone or aldehyde derivatives.
Reduction: : Formation of amine derivatives or dechlorinated products.
Substitution: : Formation of more substituted nicotinic acid derivatives.
Scientific Research Applications
The compound's unique structure allows it to interact with various biological targets, making it useful in:
Medicinal Chemistry: : Investigated for its potential anti-inflammatory and anticancer properties due to its ability to modulate signaling pathways and enzyme activity.
Chemical Biology: : Used as a probe in studying biochemical pathways involving nicotinic acid receptors.
Agriculture: : Explored as a potential agrochemical for pest control due to its interaction with insect neural pathways.
Materials Science: : Utilized in designing novel organic materials for electronic applications owing to its electron-withdrawing trifluoro groups.
Mechanism of Action
Effects and Molecular Targets
The compound exerts its effects through binding to specific proteins or enzymes, altering their function. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Its trifluoro groups enhance lipophilicity, facilitating cellular uptake.
Pathways Involved
Inflammatory Pathways: : Inhibition of cyclooxygenase enzymes.
Signal Transduction: : Modulation of nicotinic acid receptor activity.
Comparison with Similar Compounds
Unique Attributes
Compared to other nicotinic acid derivatives, its trifluoro and dimethylpropoxy groups impart distinct steric and electronic properties, enhancing its biological activity and stability.
List of Similar Compounds
Nicotinic Acid: : A simpler analog without the substituted pyrazole ring.
Chloronicotinic Acids: : Compounds with chloro substituents but lacking the pyrazole modification.
Fluorinated Pyrazoles: : Pyrazole derivatives with similar trifluoro substituents but different aromatic systems.
This compound’s multifaceted applications and unique structural elements underscore its significance in scientific research and industrial applications. It is a testament to the advances in synthetic organic chemistry, allowing for the exploration of new chemical frontiers.
Properties
CAS No. |
2229861-17-8 |
|---|---|
Molecular Formula |
C14H13ClF3N3O3 |
Molecular Weight |
363.72 g/mol |
IUPAC Name |
2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClF3N3O3/c1-13(2,14(16,17)18)7-24-10-5-6-21(20-10)9-4-3-8(12(22)23)11(15)19-9/h3-6H,7H2,1-2H3,(H,22,23) |
InChI Key |
IHSUNZLVJQDZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=NN(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


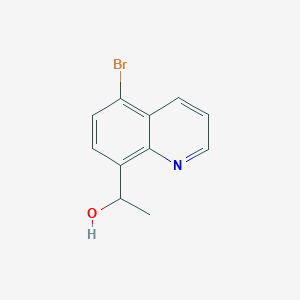
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
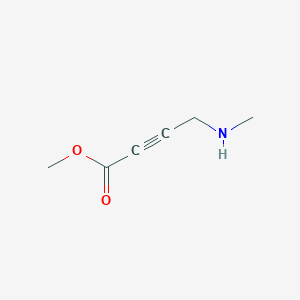
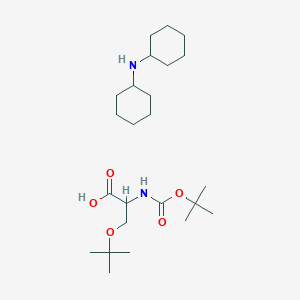
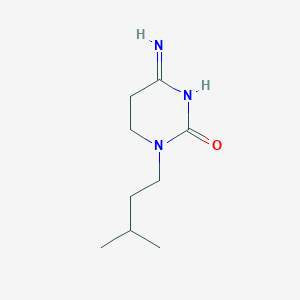
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
